2-Bromo-6-methyl-4-nitroaniline chemical properties
2-Bromo-6-methyl-4-nitroaniline chemical properties
An In-Depth Technical Guide to 2-Bromo-6-methyl-4-nitroaniline
Introduction
2-Bromo-6-methyl-4-nitroaniline is a highly functionalized aromatic amine that serves as a versatile and valuable intermediate in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its unique substitution pattern—featuring bromo, methyl, nitro, and amino groups—provides a sterically and electronically distinct scaffold for constructing complex molecular architectures.[1] The strategic placement of these functional groups offers multiple reaction sites, making it an ideal precursor for the synthesis of heterocyclic compounds, particularly benzimidazoles, which are core structures in many pharmaceutical agents.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, intended for researchers, scientists, and professionals in drug development.
Core Chemical Properties and Identifiers
A thorough understanding of a compound's fundamental properties is critical for its effective application in research and synthesis.
Nomenclature and Structural Identifiers
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IUPAC Name : 2-bromo-4-methyl-6-nitroaniline[4]
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Canonical SMILES : CC1=CC(=C(C(=C1)Br)N)[O-][4]
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InChI : InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3[4][5]
Physical and Chemical Data
The physical properties of 2-Bromo-6-methyl-4-nitroaniline are summarized in the table below, providing essential data for handling, storage, and experimental design.
| Property | Value | Source(s) |
| Appearance | Light brown to orange solid | [5] |
| Melting Point | 64-66 °C | [5] |
| Boiling Point (Predicted) | 329.1 ± 37.0 °C | [5] |
| Density (Predicted) | 1.698 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | -1.74 ± 0.25 | [5] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [5] |
Synthesis and Chemical Reactivity
The synthesis of 2-Bromo-6-methyl-4-nitroaniline is typically achieved through electrophilic aromatic substitution, leveraging the directing effects of the substituents on the aniline ring.
Experimental Protocol: Synthesis from 4-Methyl-2-nitroaniline
This protocol describes a common and high-yielding method for the synthesis of 2-Bromo-6-methyl-4-nitroaniline via the bromination of 4-Methyl-2-nitroaniline.[5] The amino group is a strong activating ortho-, para- director, while the nitro group is a deactivating meta- director. The bromination occurs ortho to the activating amino group.
Materials:
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4-Methyl-2-nitroaniline (131.2 g, 862 mmol)
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Glacial Acetic Acid (1.25 L)
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Bromine (54 mL, 1.05 mol)
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Water
Step-by-Step Procedure:
-
Suspend 4-Methyl-2-nitroaniline in glacial acetic acid in a suitable reaction vessel.[5]
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At ambient temperature, slowly add bromine to the suspension over a period of 1 hour.[5] The slow addition is crucial to control the exothermic reaction and prevent over-bromination.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour to ensure the reaction goes to completion.[5]
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Pour the reaction solution into 7.5 L of water and stir the resulting suspension for 30 minutes to precipitate the product fully.[5]
-
Collect the solid product by filtration.
-
Wash the collected solid thoroughly with water (5 x 1 L) to remove residual acetic acid and unreacted bromine.[5]
-
Dry the product to yield 2-bromo-4-methyl-6-nitroaniline as an orange solid (Typical yield: ~94%).[5]
Synthesis Workflow and Mechanism
The synthesis follows a standard electrophilic aromatic substitution pathway. The workflow is designed to ensure high yield and purity through controlled reaction conditions and effective purification.
Caption: Experimental workflow for the synthesis of 2-Bromo-6-methyl-4-nitroaniline.
Core Chemical Reactivity
2-Bromo-6-methyl-4-nitroaniline is a trifunctional molecule whose reactivity is governed by its amino, bromo, and nitro groups.
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Amino Group (-NH₂): The primary amine can act as a nucleophile and is the site for diazotization reactions. It can also be acylated or alkylated. Its strong activating effect directs electrophiles to the ortho and para positions, although the existing substitution pattern limits further electrophilic substitution.
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Bromo Group (-Br): The bromine atom is an excellent leaving group, making it a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[1][6] This allows for the introduction of a wide variety of carbon- and nitrogen-based substituents.
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Nitro Group (-NO₂): The electron-withdrawing nitro group can be readily reduced to an amino group, typically using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[7] This transformation is fundamental for creating ortho-diamino benzene derivatives, which are direct precursors to benzimidazoles.[7]
Applications in Research and Drug Development
The unique arrangement of functional groups makes 2-Bromo-6-methyl-4-nitroaniline a valuable starting material in several areas of chemical research.
Precursor for Heterocyclic Synthesis
A primary application of this compound is in the synthesis of substituted benzimidazoles.[1] The typical synthetic route involves the reduction of the nitro group to form a 1,2-diaminobenzene derivative, followed by condensation with an aldehyde, carboxylic acid, or their equivalent.[6][7] Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with activities including antiulcer, antiviral, and anticancer properties.[3]
Caption: Pathway to benzimidazoles from 2-Bromo-6-methyl-4-nitroaniline.
Utility in Structure-Activity Relationship (SAR) Studies
In drug discovery, the ability to systematically modify a core scaffold is essential for optimizing biological activity. 2-Bromo-6-methyl-4-nitroaniline is an ideal starting point for SAR studies due to its distinct functional handles:
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The bromo group can be replaced with various aryl, alkyl, or amino groups via cross-coupling to probe interactions within a target's binding pocket.[1][6]
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The amino group can be derivatized to amides or sulfonamides.
-
The nitro group can be reduced and subsequently functionalized.
This multi-point diversity allows for the rapid generation of a library of analogs for screening, making it a valuable tool in developing kinase inhibitors and other therapeutic agents.[1]
Applications in Materials Science
Beyond pharmaceuticals, this compound and its derivatives are used in materials science. They can serve as building blocks for organic light-emitting diodes (OLEDs) and specialized dyes.[1][8] The specific electronic properties conferred by the nitro and bromo groups can be tuned to develop materials with desired optical and electronic characteristics.
Spectroscopic Profile
Characterization of 2-Bromo-6-methyl-4-nitroaniline is routinely performed using standard spectroscopic techniques.
| Technique | Data (Solvent) | Chemical Shifts (δ) / Key Features | Source |
| ¹H NMR | (CDCl₃) | 7.94 (1H, s), 7.56 (1H, s), 6.47 (2H, br s, -NH₂), 2.27 (3H, s, -CH₃) | [5] |
| ¹H NMR | (DMSO-d₆) | 8.15 (1H, d), 7.93 (1H, d), 6.53 (2H, s, -NH₂), 2.23 (3H, s, -CH₃) | [9] |
| Mass Spec | (ESI) | m/z: 228.5 [M-H]⁻ | [9] |
| IR Spec | (KBr) | Expected peaks: ~3400-3300 cm⁻¹ (N-H stretch), ~1500 & ~1340 cm⁻¹ (Asymmetric & Symmetric NO₂ stretch), C-Br stretch (~600-500 cm⁻¹). | [10]* |
*Note: Specific IR data for this isomer is not detailed in the search results, but characteristic absorbances for analogous structures are provided for reference.[10]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with this chemical.
GHS Hazard Classification
According to the Globally Harmonized System (GHS), 2-Bromo-6-methyl-4-nitroaniline is classified as follows:
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Skin Irritation (Category 2) : H315 - Causes skin irritation.[4]
-
Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[4]
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Specific Target Organ Toxicity, Single Exposure (Category 3) : H335 - May cause respiratory irritation.[4]
The compound is assigned the "Warning" signal word.[4]
Recommended Handling and Storage
-
Handling : Use in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing dust.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place.[13] For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[5]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[14]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[14]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]
-
Ingestion : Clean mouth with water and seek immediate medical attention.[14]
References
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2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306. PubChem. [Link]
- CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
-
2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752. PubChem. [Link]
-
Shahnaz M, et al. Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. 2018. [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... ResearchGate. [Link]
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Arshad, M. N., et al. 2-Bromo-4-nitroaniline. ResearchGate. 2009. [Link]
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Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC - NIH. [Link]
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